5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is a chemical compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . It is known for its application in the pharmaceutical industry, particularly as an impurity reference material for cardiac drugs and beta blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves multiple steps. One common method includes the reaction of 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol with 3-(1-methylethyl)-2-oxazolidinone under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a reference material for analytical development and method validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its role as an impurity in cardiac drugs and beta blockers.
Industry: Utilized in the production and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, thereby inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker used to treat high blood pressure and heart-related conditions.
Atenolol: Another beta-blocker with similar therapeutic uses.
Metoprolol: Used for managing hypertension and angina.
Uniqueness
5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an impurity reference material sets it apart from other beta-blockers .
Properties
CAS No. |
87844-84-6 |
---|---|
Molecular Formula |
C19H29NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-propan-2-yl-5-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H29NO5/c1-14(2)20-11-18(25-19(20)21)13-24-17-7-5-16(6-8-17)12-22-9-10-23-15(3)4/h5-8,14-15,18H,9-13H2,1-4H3 |
InChI Key |
MRVDGKFQFYHDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)COCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.